molecular formula C27H45I2N B12558452 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide CAS No. 142315-21-7

1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide

Cat. No.: B12558452
CAS No.: 142315-21-7
M. Wt: 637.5 g/mol
InChI Key: AAFDWOXGEOLLPJ-UHFFFAOYSA-M
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Description

1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the family of indocarbocyanine dyes. This compound is known for its lipophilic properties and is often used as a fluorescent tracer in various scientific applications. Its unique structure allows it to embed in lipid bilayers, making it highly useful in biological and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with 1-iodohexadecane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required standards for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .

Scientific Research Applications

1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its ability to embed in lipid bilayers due to its lipophilic nature. Once embedded, the compound exhibits strong fluorescence, allowing researchers to visualize and track the movement of lipids and other molecules within biological systems. The molecular targets and pathways involved include lipid membranes and associated proteins .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DiI): Another indocarbocyanine dye used as a fluorescent tracer.

    1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine Perchlorate (DiD): Similar to DiI but with different spectral properties.

    1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine Iodide (DiR): Another related dye with unique fluorescence characteristics

Uniqueness

1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structure, which includes a long alkyl chain and an iodine atom. This structure provides distinct lipophilic and fluorescent properties, making it highly effective for use in various scientific research applications. Its ability to embed in lipid bilayers and exhibit strong fluorescence sets it apart from other similar compounds .

Properties

CAS No.

142315-21-7

Molecular Formula

C27H45I2N

Molecular Weight

637.5 g/mol

IUPAC Name

1-(16-iodohexadecyl)-2,3,3-trimethylindol-1-ium;iodide

InChI

InChI=1S/C27H45IN.HI/c1-24-27(2,3)25-20-16-17-21-26(25)29(24)23-19-15-13-11-9-7-5-4-6-8-10-12-14-18-22-28;/h16-17,20-21H,4-15,18-19,22-23H2,1-3H3;1H/q+1;/p-1

InChI Key

AAFDWOXGEOLLPJ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCCCCCCCCCCCI.[I-]

Origin of Product

United States

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